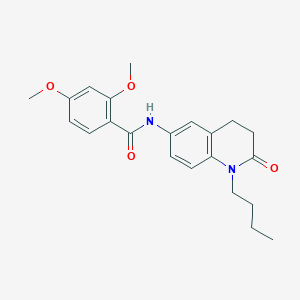
1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with difluoroethyl, iodo, and isopropoxymethyl groups
準備方法
The synthesis of 1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 1,1-difluoro-2-iodoethane with a pyrazole derivative under specific conditions to introduce the difluoroethyl and iodo groups . The isopropoxymethyl group can be introduced through subsequent reactions involving appropriate alkylating agents . Industrial production methods may involve optimization of these steps to enhance yield and purity.
化学反応の分析
1-(2,2-Difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions, leading to the formation of different substituted pyrazoles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield deiodinated products.
Coupling Reactions: The difluoroethyl group can participate in coupling reactions, especially with organometallic reagents, to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2,2-Difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved metabolic stability and target specificity.
Materials Science: Its fluorinated groups contribute to desirable properties such as increased lipophilicity and thermal stability, making it useful in developing advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinctive chemical properties.
作用機序
The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s affinity for certain biological targets . The iodo group can facilitate binding through halogen bonding, while the isopropoxymethyl group may influence the compound’s overall conformation and interaction with enzymes or receptors .
類似化合物との比較
Compared to other pyrazole derivatives, 1-(2,2-difluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole stands out due to its unique combination of substituents. Similar compounds include:
1-(2,2-Difluoroethyl)-3-iodo-4-methyl-1H-pyrazole: Lacks the isopropoxymethyl group, resulting in different chemical properties and applications.
1-(2,2-Difluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole: The methoxymethyl group provides different steric and electronic effects compared to the isopropoxymethyl group.
特性
IUPAC Name |
1-(2,2-difluoroethyl)-4-iodo-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2IN2O/c1-6(2)15-5-8-7(12)3-14(13-8)4-9(10)11/h3,6,9H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIQZNOZIGJBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1I)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-chlorobenzamide](/img/structure/B2604942.png)


![1,7-dimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604947.png)
![3,4-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2604948.png)



![N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2604958.png)
![9-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2604959.png)
![1-(2,4-dimethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea](/img/structure/B2604960.png)
![4-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2604962.png)
